(3-Bromophenyl)(cyclohexyl)methanol

Description

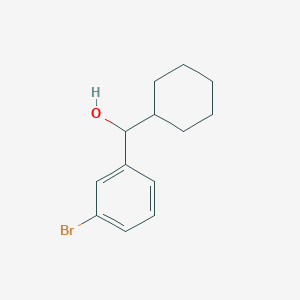

(3-Bromophenyl)(cyclohexyl)methanol (CAS: 1183010-95-8) is a brominated aromatic alcohol with the molecular formula C₁₃H₁₇BrO and a molar mass of 269.18 g/mol . Its structure comprises a cyclohexyl group and a 3-bromophenyl moiety attached to a central hydroxymethyl group. The bromine atom on the aromatic ring enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group allows for derivatization into esters, ethers, or other functionalized products.

Properties

IUPAC Name |

(3-bromophenyl)-cyclohexylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13,15H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJAYOUEMHOFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(3-Bromophenyl)(cyclohexyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol or phenylmethanol using reducing agents like sodium borohydride (NaBH₄).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, acidic conditions.

Reduction: NaBH₄, LiAlH₄, methanol.

Substitution: NaOH, KI, polar aprotic solvents.

Major Products Formed:

Oxidation: 3-Bromophenylcyclohexanone, 3-Bromophenylcyclohexanoic acid.

Reduction: Cyclohexylmethanol, Phenylmethanol.

Substitution: 3-Iodophenyl(cyclohexyl)methanol, 3-Chlorophenyl(cyclohexyl)methanol.

Scientific Research Applications

(3-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(cyclohexyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

- (4-Bromophenyl)(cyclohexyl)methanol (CAS: 106166-01-2): This positional isomer features a bromine atom at the para position of the phenyl ring instead of the meta position. However, meta substitution (as in the target compound) may offer better regioselectivity in electrophilic aromatic substitution due to the directing effects of the hydroxyl group .

Structural Isomers with Varying Cycloalkyl Groups

- (3-Bromophenyl)(cycloheptyl)methanol: Replacing the cyclohexyl group with a cycloheptyl ring increases steric bulk and lipophilicity. This modification could enhance membrane permeability in biological systems but may reduce solubility in polar solvents like water or methanol .

- The smaller cyclopropane group also reduces steric hindrance compared to cyclohexyl, enabling faster kinetic transformations .

Functional Group Variations

- Cyclohexyl(phenyl)methanol: Lacking the bromine atom, this compound exhibits lower molecular weight (C₁₃H₁₈O vs. C₁₃H₁₇BrO) and reduced electron-withdrawing effects. The absence of bromine simplifies synthesis but limits utility in metal-catalyzed coupling reactions .

- (3-Bromo-4-methoxyphenyl)methanol (CAS: 38493-59-3): The addition of a methoxy group at the para position introduces electron-donating effects, which stabilize the aromatic ring against electrophilic attack. This contrasts with the electron-withdrawing bromine in the target compound, which activates the ring for nucleophilic substitution .

Substituent Electronic Effects

- (4-Bromophenyl)(3-(methylthio)phenyl)methanol (CAS: 1443342-97-9): The methylthio group (-SMe) is electron-donating, creating a polarized electronic environment. This contrasts with the electron-withdrawing bromine in the target compound, altering solubility and reactivity in redox reactions .

Comparative Data Table

Key Research Findings

- Synthetic Utility: Brominated analogs like this compound are preferred over non-brominated versions (e.g., cyclohexyl(phenyl)methanol) in palladium-catalyzed reactions due to the bromine’s role as a leaving group .

- Stability : Cyclohexyl-containing compounds exhibit slower hydrolysis rates compared to smaller cycloalkyl derivatives (e.g., cyclopropane), as seen in analogous systems where cyclohexyl ethers hydrolyze faster than methyl derivatives .

- Chromatographic Behavior : Compounds with cyclohexyl groups show longer retention times on reversed-phase columns (e.g., CHROMABOND® C6H11ec) compared to phenyl-substituted analogs due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.